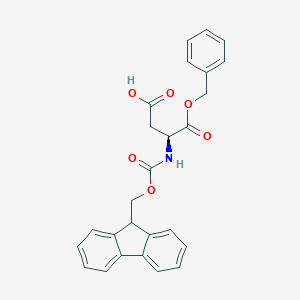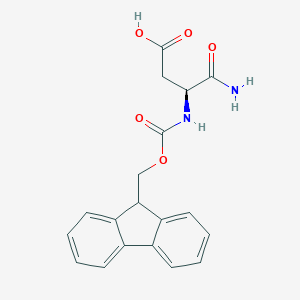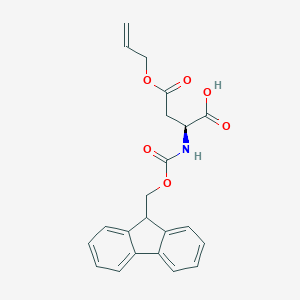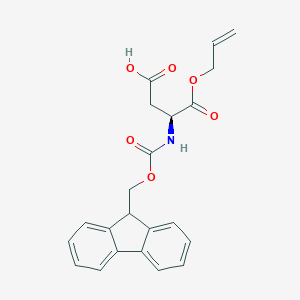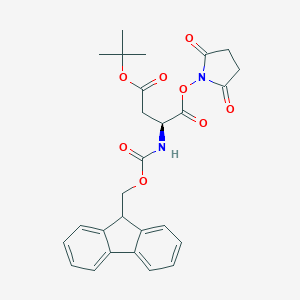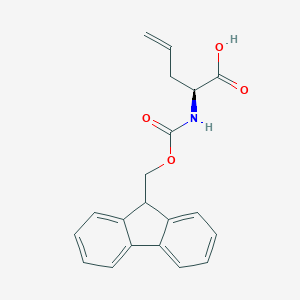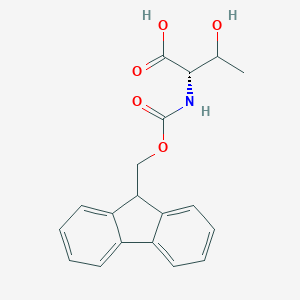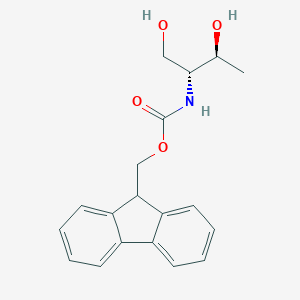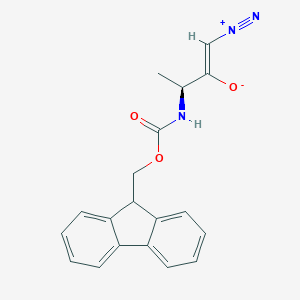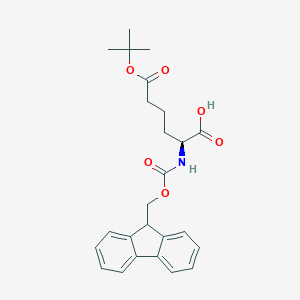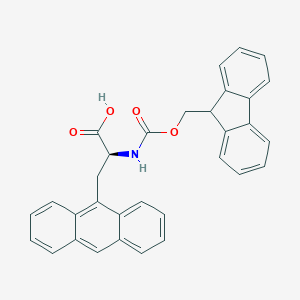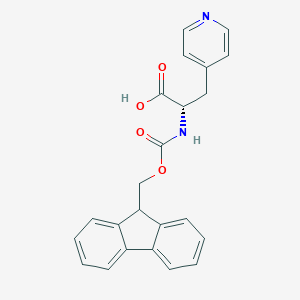
Fmoc-D-苏氨酸
描述
Fmoc-D-threonine (Fmoc-D-Thr-OH) is an amino acid derivative used as a biochemical reagent . It is widely used in the research of peptide drugs, food, and pesticide fields . It serves as a standard building block for the introduction of D-threonine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
Fmoc-D-threonine is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc SPPS method has been continuously improved to increase peptide quality, reduce synthesis time, and target novel synthetic targets . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-D-Thr-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-D-threonine is C19H19NO5 . The self-assembled structures formed by Fmoc-D-Thr-OH reveal morphological transitions at the supramolecular level as its concentration and temperature are altered .
Chemical Reactions Analysis
Fmoc-D-threonine is involved in various chemical reactions. For instance, it is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It also serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Physical And Chemical Properties Analysis
Fmoc-D-threonine has a molecular weight of 341.36 . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .
科学研究应用
Biomedical Applications
Fmoc-Derivatized Cationic Hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K peptides, which include Fmoc-D-threonine, have shown potential for tissue engineering . Among them, the Fmoc-K3 hydrogel, which is the most rigid one, fully supports cell adhesion, survival, and duplication .
Hydrogel Formation
Fmoc-D-threonine can be used in the synthesis of hydrogels . The presence of an additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
Drug Delivery
Fmoc-D-threonine can be used in the creation of hydrogels that have potential applications in drug delivery . These hydrogels have high thermal stability, even at low minimum hydrogelation concentration, and exhibit pH stimulus response .
Dye Removal
Hydrogels created using Fmoc-D-threonine have shown potential for dye removal . This could be useful in various industrial applications where dye removal from waste water is required .
Synthesis of Complex Depsipeptides
Fmoc-D-threonine can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . This is particularly useful in the field of medicinal chemistry where depsipeptides are often used as therapeutic agents .
安全和危害
Fmoc-D-threonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, sweep up and shovel into suitable containers for disposal .
未来方向
The use of Fmoc-D-threonine in peptide synthesis is expected to continue to grow due to the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research . The simplicity and efficiency of the synthesis of daptomycin using Fmoc-D-Thr-OH will facilitate the preparation of analogs of daptomycin .
作用机制
Target of Action
Fmoc-D-threonine, or N-α-Fmoc-D-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-threonine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-D-threonine is solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is an important aspect of its use in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-D-threonine is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-D-threonine is influenced by the chemical environment in which it is used. For example, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence and concentration of a base such as piperidine can significantly influence the efficacy of Fmoc-D-threonine as a protecting group . Additionally, the stability of Fmoc-D-threonine can be affected by factors such as temperature and pH .
属性
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426318 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-threonine | |
CAS RN |
157355-81-2 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



